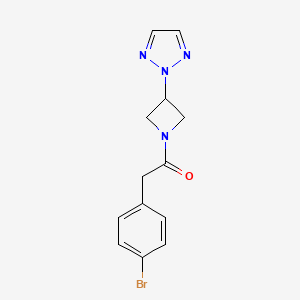

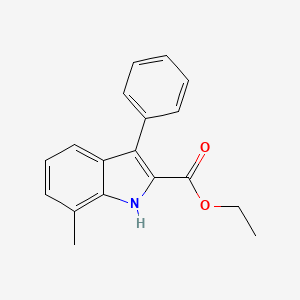

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

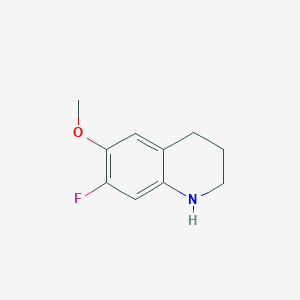

Ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Molecular Structure Analysis

The molecular formula of ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate is C18H17NO2 . The structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .Applications De Recherche Scientifique

Synthesis and Properties

Synthesis of Ethyl 1-Aryl-5-Methyl-4-[1-(Phenylhydrazinylidene)ethyl]-1H-Pyrazole-3-Carboxylates

- This research demonstrates the conversion of Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with phenylhydrazine, leading to ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates, and then further conversion to other derivatives. It highlights a pathway for synthesizing complex compounds using ethyl indole derivatives (Potopnyk, Matiichuk, & Obushak, 2017).

Mechanisms of Cyclisation of Indolo Oxime Ethers

- This study investigates the cyclization of a series of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates, exploring the mechanism for forming ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates. It sheds light on the chemical behavior and synthesis of complex indole-based structures (Clayton, Black, & Harper, 2008).

Biological Activities

Synthesis and Anti-Hepatitis B Virus Activities of Ethyl 5-Hydroxy-1H-Indole-3-Carboxylates

- This research focused on designing and synthesizing a series of ethyl 5-hydroxyindole-3-carboxylates and evaluating their anti-HBV activities. Among them, specific compounds displayed significant anti-HBV activity, showcasing the potential therapeutic applications of these derivatives (Zhao, Zhao, Chai, & Gong, 2006).

Synthesis and Antiviral Activity of Ethyl 1,2-Dimethyl-5-Hydroxy-1H-Indole-3-Carboxylates and Their Derivatives

- This study involves the synthesis of new ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, including testing against influenza A and other viruses. It highlights the chemical versatility of ethyl indole derivatives in developing potential antiviral agents (Ivashchenko et al., 2014).

Chemical Transformations and Applications

Thiocyanation of Indoles

- The treatment of ethyl indole-2-carboxylate with thiocyanogen in acetic acid, producing 3-thiocyanatoindoles, is detailed in this research. It provides insights into the functionalization of indole derivatives for various chemical applications (Tamura, Kwon, Chun, & Ikeda, 1978).

Synthesis of 3-Pyrrol-3′-Yloxindoles with a Carbamate Function

- This paper discusses the synthesis of ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, highlighting the versatility of indole derivatives in forming complex organic structures (Velikorodov, Kuanchalieva, & Ionova, 2011).

Orientations Futures

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis, chemical reactivity, mechanism of action, and safety profile of ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate. This could lead to the development of new drugs and therapies.

Propriétés

IUPAC Name |

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-21-18(20)17-15(13-9-5-4-6-10-13)14-11-7-8-12(2)16(14)19-17/h4-11,19H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHVTEWLKANJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N1)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl](/img/structure/B2812967.png)

![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2812983.png)